molecular formula C11H17N5OS B4956825 1-methyl-N-(4-methylpiperazine-1-carbothioyl)pyrazole-3-carboxamide

1-methyl-N-(4-methylpiperazine-1-carbothioyl)pyrazole-3-carboxamide

Cat. No.: B4956825
M. Wt: 267.35 g/mol
InChI Key: MLABEVZWXWSMHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methyl-N-(4-methylpiperazine-1-carbothioyl)pyrazole-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrazole ring, a piperazine moiety, and a carbothioyl group. Its molecular formula is C11H18N4OS, and it is known for its stability and reactivity under specific conditions.

Preparation Methods

The synthesis of 1-methyl-N-(4-methylpiperazine-1-carbothioyl)pyrazole-3-carboxamide typically involves multiple steps, starting with the preparation of the pyrazole ring and the piperazine moiety. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to increase yield and purity, often using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-Methyl-N-(4-methylpiperazine-1-carbothioyl)pyrazole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the carbothioyl group can be replaced by other nucleophiles like amines or thiols.

Common reagents and conditions for these reactions include acidic or basic environments, varying temperatures, and specific catalysts to enhance reaction rates. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Methyl-N-(4-methylpiperazine-1-carbothioyl)pyrazole-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-methyl-N-(4-methylpiperazine-1-carbothioyl)pyrazole-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting or activating their functions. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The exact molecular pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

1-Methyl-N-(4-methylpiperazine-1-carbothioyl)pyrazole-3-carboxamide can be compared with similar compounds such as:

Properties

IUPAC Name

1-methyl-N-(4-methylpiperazine-1-carbothioyl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N5OS/c1-14-5-7-16(8-6-14)11(18)12-10(17)9-3-4-15(2)13-9/h3-4H,5-8H2,1-2H3,(H,12,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLABEVZWXWSMHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=S)NC(=O)C2=NN(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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